molecular formula C15H16N8O2 B2634376 3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1797697-42-7

3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2634376
CAS No.: 1797697-42-7
M. Wt: 340.347
InChI Key: IGTSDTQDGCYLNJ-UHFFFAOYSA-N
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Description

3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex heterocyclic compound that features a combination of oxazole, piperazine, triazole, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step reactions that incorporate various heterocyclic building blocks

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce dihydrotriazoles .

Scientific Research Applications

3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole and triazole rings are known to bind to active sites of enzymes, inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2/c1-11-12(8-18-25-11)15(24)22-6-4-21(5-7-22)13-2-3-14(20-19-13)23-10-16-9-17-23/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTSDTQDGCYLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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